

# Antrodin A: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Antrodin A

Cat. No.: B1246876

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Antrodin A** is a naturally occurring compound isolated from the mycelium of the medicinal fungus *Antrodia cinnamomea* (also known as *Taiwanofungus camphoratus*). This fungus has a long history of use in traditional medicine for various ailments, particularly liver-related conditions. Modern scientific investigation has identified **Antrodin A** as one of the bioactive constituents responsible for some of the therapeutic effects of *A. cinnamomea*. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key biological activities of **Antrodin A**, with a focus on its hepatoprotective and antiviral properties.

## Chemical Structure

**Antrodin A** is a maleic anhydride derivative. Its chemical identity has been confirmed through spectroscopic analysis.

Systematic IUPAC Name: 3-[4-[(3-methyl-2-buten-1-yl)oxy]phenyl]-4-(2-methylpropyl)-2,5-furandione

Chemical Formula:  $C_{19}H_{22}O_4$

Molecular Weight: 314.38 g/mol

Structure:

## Stereochemistry

The chemical structure of **Antrodin A** possesses a chiral center at the carbon atom of the maleic anhydride ring that is substituted with the isobutyl group and the phenyl group. This gives rise to the possibility of two enantiomers, (R)-**Antrodin A** and (S)-**Antrodin A**.

To date, the absolute stereochemistry of naturally occurring **Antrodin A** has not been determined in the reviewed scientific literature. The compound is often isolated from its natural source without resolution of its enantiomers or determination of its enantiomeric excess. Therefore, it is currently unknown whether **Antrodin A** exists as a single enantiomer or a racemic mixture in nature. Further research, such as X-ray crystallography of a single enantiomer or asymmetric synthesis, is required to elucidate the absolute configuration of the naturally produced compound.

## Biological Activity

**Antrodin A** has demonstrated a range of biological activities in preclinical studies. The most well-documented of these are its hepatoprotective and antiviral effects.

### Hepatoprotective Activity

**Antrodin A** has been shown to protect the liver from acute alcohol-induced injury.<sup>[1]</sup> In a mouse model of alcoholic liver disease, administration of **Antrodin A** demonstrated significant protective effects, as summarized in the tables below.

Table 1: Effect of **Antrodin A** on Serum Biomarkers in a Mouse Model of Acute Alcoholic Liver Injury<sup>[1]</sup>

Treatment Group	Dose (mg/kg)	Triglycerides (TG) (mmol/L)	High-Density Lipoprotein (HDL) (mmol/L)	Alanine Aminotransferase (ALT) (U/L)	Aspartate Aminotransferase (AST) (U/L)
Control	-	1.35 ± 0.12	2.45 ± 0.15	35.2 ± 3.1	85.6 ± 7.5
Alcohol Model	-	2.89 ± 0.25	1.87 ± 0.11	125.4 ± 11.3	210.8 ± 18.9
Antrodin A	200	1.98 ± 0.17	2.21 ± 0.13	78.6 ± 6.9	135.2 ± 12.1

\*Data are presented as mean ± standard deviation. \*p < 0.05 compared to the alcohol model group.

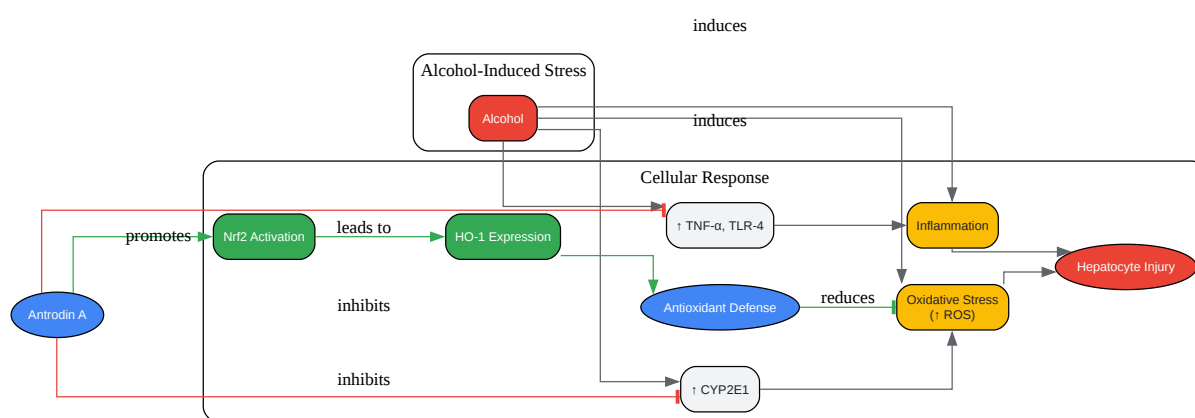
Table 2: Effect of **Antrodin A** on Hepatic Oxidative Stress Markers in a Mouse Model of Acute Alcoholic Liver Injury[1]

Treatment Group	Dose (mg/kg)	Malondialdehyde (MDA) (nmol/mg protein)	Superoxide Dismutase (SOD) (U/mg protein)	Catalase (CAT) (U/mg protein)	Glutathione (GSH) (mg/g protein)
Control	-	2.1 ± 0.2	125.4 ± 10.8	45.3 ± 4.1	8.9 ± 0.7
Alcohol Model	-	5.8 ± 0.5	78.2 ± 6.5	28.7 ± 2.5	4.2 ± 0.4
Antrodin A	200	3.2 ± 0.3	105.6 ± 9.2	38.9 ± 3.4	7.1 ± 0.6

\*Data are presented as mean ± standard deviation. \*p < 0.05 compared to the alcohol model group.

The hepatoprotective effects of **Antrodin A** are associated with the modulation of key signaling pathways involved in oxidative stress and inflammation.[1] **Antrodin A** has been shown to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target heme

oxygenase-1 (HO-1), which are crucial for cellular antioxidant defense.[1] Concurrently, it downregulates the expression of pro-inflammatory and pro-oxidant mediators such as cytochrome P450 2E1 (CYP2E1), tumor necrosis factor-alpha (TNF- $\alpha$ ), and toll-like receptor 4 (TLR-4).[1]



[Click to download full resolution via product page](#)

### Hepatoprotective Signaling Pathway of **Antrodin A**

## Antiviral Activity

**Antrodin A** has been identified as a potent inhibitor of the hepatitis C virus (HCV) protease, a key enzyme in the viral replication cycle.[2]

Table 3: In Vitro Inhibitory Activity of **Antrodin A** against HCV Protease[2]

Compound	IC <sub>50</sub> (µg/mL)
Antrodin A	0.9

## Experimental Protocols

### Isolation and Purification of Antrodin A

**Antrodin A** is typically isolated from the solid-state fermented mycelium of *Antrodia cinnamomea*. A general procedure involves the following steps:

- **Extraction:** The dried and powdered mycelium is extracted with a solvent such as ethanol or ethyl acetate.
- **Fractionation:** The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
- **Chromatography:** The active fraction is further purified using a combination of chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure **Antrodin A**.

### In Vivo Hepatoprotective Activity Assay in Mice[1]

- **Animal Model:** Male Kunming mice are typically used. Acute alcoholic liver injury is induced by oral administration of 50% ethanol (12 mL/kg body weight).
- **Treatment:** Mice are divided into several groups: a control group, an alcohol model group, a positive control group (e.g., silymarin at 200 mg/kg), and **Antrodin A** treatment groups at various doses (e.g., 100 and 200 mg/kg). Treatments are administered orally for a specified period (e.g., 7 days) before the alcohol challenge.
- **Sample Collection:** After the alcohol challenge, blood and liver tissues are collected for analysis.
- **Biochemical Analysis:** Serum levels of TG, HDL, ALT, and AST are measured using commercial assay kits. Liver homogenates are used to determine the levels of MDA, SOD, CAT, and GSH using standard spectrophotometric methods.

- Gene Expression Analysis: The mRNA expression levels of Nrf2, HO-1, CYP2E1, TNF- $\alpha$ , and TLR-4 in liver tissue are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

## In Vitro HCV Protease Inhibition Assay[2]

- Enzyme and Substrate: Recombinant HCV protease and a fluorogenic peptide substrate are used.
- Assay Procedure: The assay is typically performed in a 384-well plate format.
  - A solution of **Antrodin A** (dissolved in DMSO) is added to the wells.
  - The HCV protease enzyme is then added, and the mixture is pre-incubated.
  - The reaction is initiated by the addition of the fluorogenic substrate.
  - The fluorescence intensity is measured over time using a microplate reader.
- Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of **Antrodin A**. The IC<sub>50</sub> value is determined by plotting the percentage of inhibition against the concentration of **Antrodin A**.

## Conclusion

**Antrodin A**, a maleic anhydride derivative from *Antrodia cinnamomea*, is a promising bioactive natural product with significant hepatoprotective and antiviral activities. Its ability to modulate key signaling pathways involved in oxidative stress and inflammation underscores its therapeutic potential. While its chemical structure is well-defined, a critical area for future research is the determination of its absolute stereochemistry, which will be crucial for understanding its structure-activity relationship and for any future synthetic and drug development efforts. The detailed experimental protocols provided herein offer a foundation for further investigation into the pharmacological properties of this intriguing molecule.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effects of antrodins A-E from Antrodia cinnamomea and their metabolites on hepatitis C virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Antrodin A: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246876#chemical-structure-and-stereochemistry-of-antrodin-a]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)